molecular formula C16H16Cl3NO B14681955 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline CAS No. 38767-08-7

4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline

Cat. No.: B14681955
CAS No.: 38767-08-7
M. Wt: 344.7 g/mol
InChI Key: MQLCPWSGQMTAPN-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is an organic compound characterized by its unique structure, which includes an ethoxy group, a trichloromethyl group, and a phenylethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline typically involves the reaction of 4-ethoxyaniline with 2,2,2-trichloro-1-phenylethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 4-Ethoxy-N-(2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl)aniline
  • 2,4-Dichloro-benzoic acid 2,2,2-trichloro-1-(4-ethoxy-phenyl)-ethyl ester
  • 2-Ethoxy-4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Comparison: Compared to similar compounds, 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is unique due to its specific substitution pattern and the presence of both ethoxy and trichloromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

38767-08-7

Molecular Formula

C16H16Cl3NO

Molecular Weight

344.7 g/mol

IUPAC Name

4-ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline

InChI

InChI=1S/C16H16Cl3NO/c1-2-21-14-10-8-13(9-11-14)20-15(16(17,18)19)12-6-4-3-5-7-12/h3-11,15,20H,2H2,1H3

InChI Key

MQLCPWSGQMTAPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

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